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Compound of Interest

Compound Name: NADA-green

Cat. No.: B609400 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
NADA-Green (N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-D-Alanine) is a fluorescent D-amino acid

(FDAA) probe designed for the specific labeling of peptidoglycan (PG) in live bacteria.[1] As an

analog of D-alanine, NADA-Green is incorporated into the bacterial cell wall by penicillin-

binding proteins (PBPs) and L,D-transpeptidases during active PG synthesis.[2][3] This

covalent labeling allows for the visualization of bacterial growth patterns, cell division, and the

effects of antibiotics that target cell wall biosynthesis, all with minimal perturbation to the cells.

[4] Its utility has been demonstrated across diverse bacterial species, including both Gram-

positive and Gram-negative bacteria.[5]

Physicochemical and Spectral Properties
The key properties of NADA-Green are summarized in the table below, providing essential

information for experimental setup.
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Property Value Reference(s)

Molecular Weight 303.66 g/mol

Excitation Maximum (λex)
~450 nm (can vary with

solvent)
[1]

Emission Maximum (λem)
~555 nm (can vary with

solvent)
[1]

Extinction Coefficient (ε) 25,000 M⁻¹cm⁻¹

Recommended Solvent Dimethyl sulfoxide (DMSO)

Maximum Solubility (DMSO) 100 mM

Storage Conditions
Store stock solutions at -20°C,

protected from light.
[1][4]

Mechanism of Incorporation
NADA-Green is integrated into the bacterial cell wall through the enzymatic machinery

responsible for peptidoglycan cross-linking. The terminal D-alanine of the pentapeptide stem of

a lipid II precursor is the natural substrate for transpeptidases. NADA-Green mimics this

substrate and is incorporated into the PG sacculus. This process provides a direct readout of

active cell wall synthesis.
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Diagram 1. Mechanism of NADA-Green incorporation into peptidoglycan.

Experimental Protocols
The optimal concentration and incubation time for NADA-Green depend on the experimental

goal and the bacterial species. Two primary strategies are employed: continuous labeling for

monitoring growth over time and pulse-chase labeling for visualizing sites of new PG synthesis.

Protocol 1: Continuous Labeling for Bacterial Growth
Monitoring
This protocol is suitable for observing overall growth patterns and cell morphology over several

generations.

Materials:

NADA-Green powder

Anhydrous DMSO
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Bacterial culture in appropriate liquid medium (e.g., LB, TSB)

Sterile microcentrifuge tubes and culture tubes

Procedure:

Prepare NADA-Green Stock Solution:

Dissolve NADA-Green powder in anhydrous DMSO to a final concentration of 10-50 mM.

[5] For example, to make a 10 mM stock, dissolve 3.04 mg of NADA-Green (MW: 303.66)

in 1 mL of DMSO.

Vortex thoroughly to ensure complete dissolution.

Store the stock solution in small aliquots at -20°C, protected from light.[4]

Labeling Bacteria:

Grow a bacterial culture to the early or mid-exponential phase (e.g., OD600 of 0.1-0.4).

Add the NADA-Green stock solution directly to the culture medium to a final concentration

of 1-10 µM.[6]

For example, add 1 µL of a 10 mM stock solution to 10 mL of culture for a final

concentration of 1 µM.

Continue to incubate the culture under normal growth conditions (e.g., 37°C with shaking).

Imaging:

At desired time points, withdraw a small aliquot of the bacterial culture.

Optional: To reduce background fluorescence, centrifuge the cells (e.g., 5,000 x g for 2

minutes), remove the supernatant, and resuspend in fresh, pre-warmed medium or

phosphate-buffered saline (PBS).[5]

Mount the cells on an agarose pad on a microscope slide for imaging.
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Image using a fluorescence microscope equipped with a filter set appropriate for NADA-
Green (e.g., FITC or GFP filter set, λex ~450 nm / λem ~555 nm).[1]

Protocol 2: Pulse-Chase Labeling of E. coli
This protocol uses a high concentration of NADA-Green for a short period to specifically label

sites of active peptidoglycan synthesis.

Materials:

NADA-Green 50 mM stock solution in DMSO

E. coli culture in exponential growth phase

Pre-warmed LB medium or buffer

70% ethanol (for fixation, optional)

Microcentrifuge and tubes

Procedure:

Cell Preparation:

Grow an E. coli culture at 37°C to an OD600 of approximately 0.2-0.3.[2]

Collect cells by centrifugation (5,000 x g for 3 minutes).

Resuspend the cell pellet in a small volume of pre-warmed LB medium.[2]

Pulse Labeling:

Add NADA-Green stock solution to the cell suspension to a final concentration of 0.5 mM

(500 µM).[2][7] For example, add 1 µL of a 50 mM stock to 99 µL of cell suspension.

Incubate at 37°C for a short period, typically 2 to 5 minutes for visualizing division septa or

20 minutes for more general cell wall labeling.[2][7]

Washing and Fixation:
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Terminate the labeling by immediately washing the cells. Centrifuge the cells and

resuspend the pellet in 1 mL of fresh medium or PBS. Repeat the wash step two more

times to remove unincorporated probe and reduce background.[5]

(Optional) For endpoint analysis, cells can be fixed. After washing, resuspend the cells in

70% ethanol and incubate for 10 minutes.[2] Centrifuge and resuspend in PBS for

imaging.

Imaging:

Mount the live or fixed cells on an agarose pad.

Image immediately using a fluorescence microscope with appropriate filter sets.

Summary of Recommended Concentrations
The choice of NADA-Green concentration is critical and depends on the experimental design.

Application
Bacterial
Species

Concentration
Range

Incubation
Time

Reference(s)

General Growth

Monitoring
Diverse Bacteria 1 - 10 µM

Continuous /

Long-term
[6]

Pulse-Chase

Labeling
E. coli 0.5 mM (500 µM) 2 - 20 minutes [2][7]

Pulse-Chase

Labeling
B. subtilis 500 µM ~20 minutes [5]

Pulse Labeling A. tumefaciens ~250 µM 2 minutes [8]

Workflow for a Pulse-Chase Experiment
The following diagram outlines the key steps in a typical pulse-chase labeling experiment.
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Diagram 2. Experimental workflow for pulse-chase labeling with NADA-Green.

Important Considerations
Cytotoxicity: While NADA-Green is reported to have minimal effect on bacterial growth at

low µM concentrations, the effects of high mM concentrations for extended periods have not

been thoroughly characterized.[1] It is recommended to perform growth curves in the
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presence of the desired NADA-Green concentration to confirm minimal perturbation for your

specific bacterium and conditions.

Photostability: As with any fluorescent probe, NADA-Green is susceptible to photobleaching.

To minimize this, use the lowest possible excitation light intensity and exposure times that

provide an adequate signal-to-noise ratio.

Background Fluorescence: Inadequate washing can lead to high background signal. Ensure

thorough washing steps, especially after high-concentration pulse labeling, to improve image

quality.[5]

Species Variability: The efficiency of NADA-Green uptake and incorporation can vary

between different bacterial species due to differences in cell wall structure (e.g., the outer

membrane of Gram-negative bacteria) and the specific transpeptidases present.[5]

Optimization of concentration and incubation time may be necessary for species not listed in

this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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